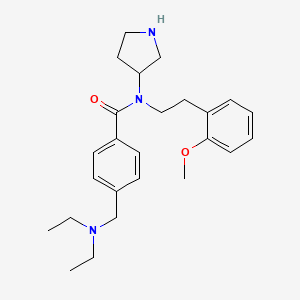

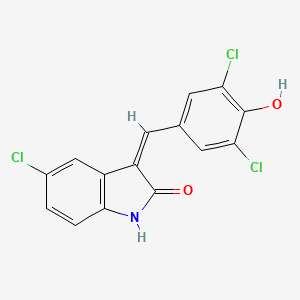

![molecular formula C29H29N3O2S B10769109 (Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)

(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KIN001-155 is a compound developed by Kinarus Therapeutics, a Swiss clinical-stage biopharmaceutical company. This compound is an orally administered combination of two active pharmaceutical ingredients: pamapimod and pioglitazone. Pamapimod is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK), while pioglitazone is an activator of the peroxisome proliferator-activated receptor (PPAR) gamma. The combination of these two drugs has shown promising results in preclinical studies for its antiviral, anti-inflammatory, and anti-fibrotic activities .

Vorbereitungsmethoden

KIN001-155 is synthesized by combining pamapimod and pioglitazone. Pamapimod is a small molecule inhibitor of the p38 MAP kinase signaling pathway, and pioglitazone is a marketed drug for the treatment of type 2 diabetes. The synthesis involves the preparation of each component separately, followed by their combination under specific reaction conditions to form the final compound .

Analyse Chemischer Reaktionen

KIN001-155 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve the replacement of functional groups within the compound using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

KIN001-155 has a wide range of scientific research applications, including:

Chemistry: The compound is used in studies related to the inhibition of the p38 MAP kinase signaling pathway and the activation of PPAR gamma.

Biology: KIN001-155 is studied for its effects on cellular responses, including inflammation and fibrosis.

Medicine: The compound has shown potential as a treatment for various diseases, including COVID-19, idiopathic pulmonary fibrosis, and other fibrotic disorders.

Industry: KIN001-155 is being developed as a therapeutic candidate with broad potential to transform numerous therapeutic areas

Wirkmechanismus

KIN001-155 exerts its effects through a triple mechanism of action:

Antiviral Activity: The compound inhibits the replication of SARS-CoV-2 by blocking viral replication within the host cell.

Anti-inflammatory Activity: KIN001-155 reduces inflammation by blocking multiple cytokines and inflammatory proteins implicated in the exaggerated immune response.

Anti-fibrotic Activity: The compound reduces lung inflammation and fibrosis by inhibiting key inflammatory cytokines and chemokines

Vergleich Mit ähnlichen Verbindungen

KIN001-155 is unique due to its combination of pamapimod and pioglitazone, which provides a synergistic effect. Similar compounds include:

Pamapimod: A selective inhibitor of the p38 MAP kinase signaling pathway.

Pioglitazone: An activator of PPAR gamma used in the treatment of type 2 diabetes.

KIN001-244: Another compound developed by Kinarus Therapeutics, targeting PDK1.

The uniqueness of KIN001-155 lies in its triple mechanism of action, making it a promising candidate for the treatment of various diseases.

Eigenschaften

Molekularformel |

C29H29N3O2S |

|---|---|

Molekulargewicht |

483.6 g/mol |

IUPAC-Name |

(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide |

InChI |

InChI=1S/C29H29N3O2S/c1-29(2,3)23-10-12-24(13-11-23)34-15-14-32-20-22(26-8-4-5-9-27(26)32)17-21(18-30)28(33)31-19-25-7-6-16-35-25/h4-13,16-17,20H,14-15,19H2,1-3H3,(H,31,33)/b21-17- |

InChI-Schlüssel |

HRLVBDKQROEDFK-FXBPSFAMSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C(=O)NCC4=CC=CS4 |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NCC4=CC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B10769045.png)

![2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide](/img/structure/B10769065.png)

![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)

![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)

![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)

![2-((4-(4-Hydroxypiperidin-1-Yl)phenyl)amino)-5,11-Dimethyl-5h-Benzo[e]pyrimido [5,4-B][1,4]diazepin-6(11h)-One](/img/structure/B10769114.png)

![[5-[2-[(2R,6R)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B10769128.png)

![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B10769133.png)